Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
- Methyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-4-carboxylate
Uniqueness
Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the butan-2-yl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-4-9(2)11-12(13(16)17-3)15-8-6-5-7-10(15)14-11/h9H,4-8H2,1-3H3 |
InChI Key |
NPPIQYFUZAKQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCCCC2=N1)C(=O)OC |
Origin of Product |
United States |
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